6-Nitroindene Exhibits >10-Fold Higher Mutagenic Potency Than 5-Nitroindene in Salmonella typhimurium
In a comparative mutagenicity assay using nine strains of Salmonella typhimurium, 6-nitroindene demonstrated at least 10-fold greater direct-acting mutagenic potency than its positional isomer, 5-nitroindene [1]. The difference is attributed to the ability of the olefinic bond in the adjacent five-membered ring of 6-nitroindene to contribute to resonance stabilization of a reactive nitrenium/carbonium ion intermediate following bioactivation, a pathway not accessible to 5-nitroindene [1].
| Evidence Dimension | Mutagenic potency (revertants per nanomole) in Salmonella typhimurium |
|---|---|
| Target Compound Data | ≥10× higher than comparator |
| Comparator Or Baseline | 5-Nitroindene (CAS 41734-55-8) |
| Quantified Difference | ≥10-fold |
| Conditions | Direct-acting mutagenicity assay in nine strains of S. typhimurium, without metabolic activation |
Why This Matters
This >10-fold potency differential mandates strict isomer control in genetic toxicology studies and ensures that structure-activity relationship conclusions are not confounded by isomer cross-contamination.
- [1] Vance, W. A.; Levin, D. E. Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environ. Mutagen. 1984, 6, 797-811. View Source
